molecular formula C24H17ClN4O3 B2688626 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1207018-09-4

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No. B2688626
CAS RN: 1207018-09-4
M. Wt: 444.88
InChI Key: FAJIMEXHJWDFGH-UHFFFAOYSA-N
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Description

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3-chlorobenzoic acid", "hydrazine hydrate", "acetic anhydride", "2-phenylethylamine", "phosphorus oxychloride", "sodium hydroxide", "sodium bicarbonate", "ethanol", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Dissolve 3-chlorobenzoic acid in ethanol and add hydrazine hydrate.", "b. Heat the mixture under reflux for 4 hours.", "c. Cool the mixture and filter the resulting solid.", "d. Dissolve the solid in chloroform and add acetic anhydride.", "e. Heat the mixture under reflux for 2 hours.", "f. Cool the mixture and filter the resulting solid.", "g. Dissolve the solid in water and add sodium bicarbonate.", "h. Extract the mixture with chloroform and dry the organic layer over sodium sulfate.", "i. Evaporate the solvent to obtain 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Step 2: Synthesis of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-phenylethylamine in chloroform and add phosphorus oxychloride.", "b. Heat the mixture under reflux for 2 hours.", "c. Cool the mixture and add 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "d. Heat the mixture under reflux for 4 hours.", "e. Cool the mixture and filter the resulting solid.", "f. Dissolve the solid in ethanol and add sodium hydroxide.", "g. Heat the mixture under reflux for 2 hours.", "h. Cool the mixture and filter the resulting solid.", "i. Wash the solid with water and dry to obtain 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione." ] }

CAS RN

1207018-09-4

Product Name

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Molecular Formula

C24H17ClN4O3

Molecular Weight

444.88

IUPAC Name

7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17ClN4O3/c25-18-8-4-7-16(13-18)21-27-22(32-28-21)17-9-10-19-20(14-17)26-24(31)29(23(19)30)12-11-15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,26,31)

InChI Key

FAJIMEXHJWDFGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O

solubility

not available

Origin of Product

United States

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